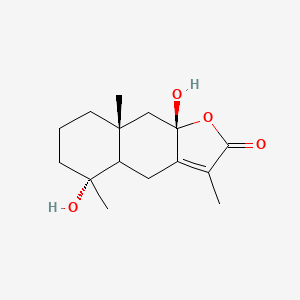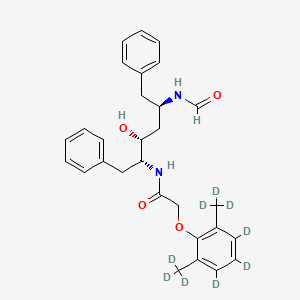
N2-Des(L-valinyl) N2-formal Lopinavir-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Des(L-valinyl) N2-formal Lopinavir-d9 is a derivative of Lopinavir, which is a well-known HIV protease inhibitor. This compound is often used as an impurity reference material in the analysis of antiviral drugs. The molecular formula of this compound is C₂₉H₃₄N₂O₄, and it has a molecular weight of 474.6 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Des(L-valinyl) N2-formal Lopinavir-d9 involves several steps, starting from the basic structure of Lopinavir. The key steps include the removal of the L-valinyl group and the introduction of a formal group. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired modifications. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in specialized facilities equipped with advanced analytical instruments .
Análisis De Reacciones Químicas
Types of Reactions
N2-Des(L-valinyl) N2-formal Lopinavir-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
N2-Des(L-valinyl) N2-formal Lopinavir-d9 has several scientific research applications, including:
Chemistry: Used as a reference material in the analysis of antiviral drugs.
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential impact on drug efficacy and safety.
Industry: Utilized in quality control and analytical testing of antiviral drugs.
Mecanismo De Acción
The mechanism of action of N2-Des(L-valinyl) N2-formal Lopinavir-d9 is related to its structure as a derivative of Lopinavir. It interacts with HIV protease, inhibiting its activity and preventing the maturation of viral particles. The molecular targets include the active site of the protease enzyme, and the pathways involved are related to the inhibition of viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Lopinavir: The parent compound, a selective HIV protease inhibitor.
Ritonavir: Another HIV protease inhibitor, often used in combination with Lopinavir.
N2-Des(L-valinyl) N2-formal Lopinavir: The non-deuterated analog of N2-Des(L-valinyl) N2-formal Lopinavir-d9
Uniqueness
This compound is unique due to its deuterium labeling, which makes it useful in specific analytical applications, such as mass spectrometry. This labeling helps in distinguishing the compound from its non-deuterated analogs and provides insights into its metabolic pathways and interactions .
Propiedades
Fórmula molecular |
C29H34N2O4 |
|---|---|
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
N-[(2R,3R,5R)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-[3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenoxy]acetamide |
InChI |
InChI=1S/C29H34N2O4/c1-21-10-9-11-22(2)29(21)35-19-28(34)31-26(17-24-14-7-4-8-15-24)27(33)18-25(30-20-32)16-23-12-5-3-6-13-23/h3-15,20,25-27,33H,16-19H2,1-2H3,(H,30,32)(H,31,34)/t25-,26-,27-/m1/s1/i1D3,2D3,9D,10D,11D |
Clave InChI |
JXSYFYHCRTXDBG-ULQHKVHZSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OCC(=O)N[C@H](CC2=CC=CC=C2)[C@@H](C[C@@H](CC3=CC=CC=C3)NC=O)O)C([2H])([2H])[2H])[2H] |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


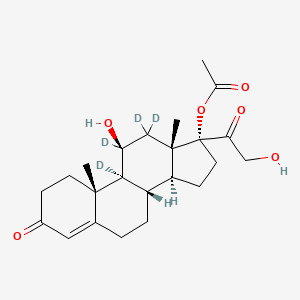
![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)
![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)


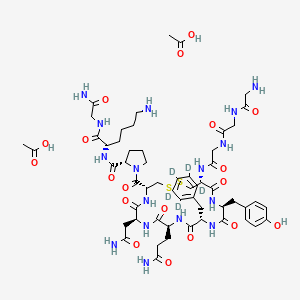
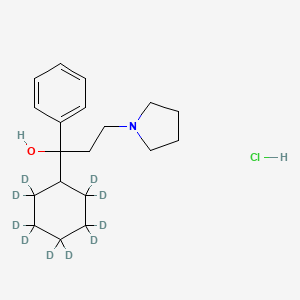
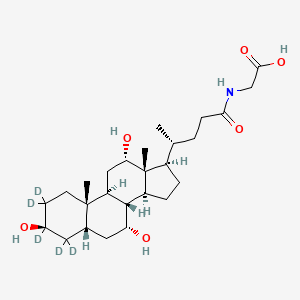


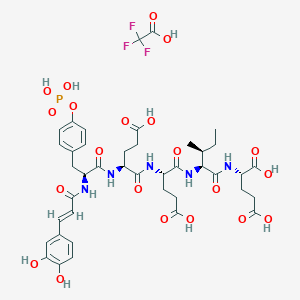
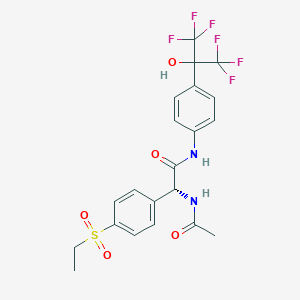
![(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12425059.png)
